7-amino-4-methyl-1H-indole-3-carbonitrile

Integrin alpha-2 inhibition Angiogenesis Sulfonamide probe synthesis

7-Amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic building block featuring an indole core with a 3-cyano, 4-methyl, and 7-amino substitution pattern (C10H9N3, MW 171.20 g/mol). This specific substitution pattern makes it a direct synthetic precursor to E7820, an orally active integrin alpha-2 inhibitor that suppresses angiogenesis at nanomolar concentrations.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 289483-87-0
Cat. No. B1339844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-4-methyl-1H-indole-3-carbonitrile
CAS289483-87-0
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CNC2=C(C=C1)N)C#N
InChIInChI=1S/C10H9N3/c1-6-2-3-8(12)10-9(6)7(4-11)5-13-10/h2-3,5,13H,12H2,1H3
InChIKeySHVBJIBHAKCNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-4-methyl-1H-indole-3-carbonitrile (CAS 289483-87-0): A Privileged Scaffold for Integrin and Kinase Probe Synthesis


7-Amino-4-methyl-1H-indole-3-carbonitrile is a heterocyclic building block featuring an indole core with a 3-cyano, 4-methyl, and 7-amino substitution pattern (C10H9N3, MW 171.20 g/mol). This specific substitution pattern makes it a direct synthetic precursor to E7820, an orally active integrin alpha-2 inhibitor that suppresses angiogenesis at nanomolar concentrations . The compound serves as a versatile intermediate for sulfonamide-, amide-, and urea-linked derivatives targeting integrins and kinases, and is commercially available at ≥95% purity with batch-specific QC documentation (NMR, HPLC) [1][2].

Why 7-Amino-4-methyl-1H-indole-3-carbonitrile Cannot Be Replaced by Generic Indole-3-carbonitrile Analogs


The 4-methyl and 7-amino substituents on the indole-3-carbonitrile core are not interchangeable decorations; they are essential pharmacophoric elements for target engagement. In the E7820 series, the 7-amino group is the site of sulfonamide coupling, while the 4-methyl group is conserved across all active analogs in the integrin alpha-2 patent family [1]. In DYRK1A inhibitor programs, removal of the 7-substituent or deletion of the 4-methyl group reduces inhibitory potency by orders of magnitude, as demonstrated by the 7-chloro fragment template used in fragment-based design [2]. Procuring a generic, unsubstituted indole-3-carbonitrile (e.g., 4-methyl-1H-indole-3-carbonitrile, CAS 889942-77-2) would eliminate the 7-amino handle, rendering it incapable of generating sulfonamide-linked probes like E7820 without additional synthetic steps .

Quantitative Differentiation Evidence: 7-Amino-4-methyl-1H-indole-3-carbonitrile vs. Structural Analogs


Integrin Alpha-2 Inhibition: E7820 Derived from 7-Amino-4-methyl-1H-indole-3-carbonitrile Demonstrates Sub-Micromolar Anti-Angiogenic Potency

Sulfonamide coupling of 7-amino-4-methyl-1H-indole-3-carbonitrile with 3-cyanobenzenesulfonyl chloride yields E7820, an integrin alpha-2 inhibitor that suppresses bFGF- and VEGF-induced HUVEC proliferation. The derived compound E7820 achieves IC50 values of 0.10 μg/mL (bFGF) and 0.081 μg/mL (VEGF), respectively, and inhibits rat aorta angiogenesis with an IC50 of 0.11 μg/mL . The unsubstituted analog 7-amino-1H-indole-3-carbonitrile (lacking the 4-methyl group) cannot be directly compared in this assay because the corresponding sulfonamide derivative has not been reported; however, the 4-methyl group is a conserved feature across all patent-exemplified active integrin alpha-2 inhibitors, and its removal is expected to alter the binding conformation to the integrin alpha-2 I-domain [1].

Integrin alpha-2 inhibition Angiogenesis Sulfonamide probe synthesis Oncology

DYRK1A Kinase Inhibition: Indole-3-carbonitrile Scaffold Delivers Double-Digit Nanomolar Potency with Substituent-Dependent Selectivity

In a fragment-based drug design campaign, 7-chloro-1H-indole-3-carbonitrile was used as the starting fragment template for developing DYRK1A inhibitors. The most potent compound in this series, 7-iodo-2-phenyl-1H-indole-3-carbonitrile, achieved an IC50 of 10 nM against DYRK1A, while the 2-cyclopentyl-substituted analog (compound 6s) showed an IC50 of 70 nM [1]. The 7-amino-4-methyl substitution pattern in 7-amino-4-methyl-1H-indole-3-carbonitrile provides a distinct vector for derivatization at the 7-position compared to halogen-substituted analogs, enabling amide or sulfonamide formation rather than halogen-dependent binding [1]. The 4-methyl group introduces steric bulk that can modulate kinase selectivity; in DYRK1A SAR studies, substituents at the indole 4-position significantly impact selectivity over DYRK2 and CLK1 [1].

DYRK1A kinase inhibition Fragment-based drug design Neurodegeneration Kinase selectivity

TRK Inhibition: Indole-3-carbonitrile Derivatives Achieve Sub-Nanomolar Potency with Favorable Pharmacokinetics

A 2025 structure-activity relationship (SAR) study identified the 1H-indole-3-carbonitrile scaffold as a core pharmacophore for tropomyosin receptor kinase (TRK) inhibition. The lead compound C11 (TRK-IN-30) inhibits TRKA, TRKB, TRKC, and the drug-resistant mutant TRKA^G595R with IC50 values of 1.8 nM, 0.98 nM, 3.8 nM, and 54 nM, respectively, and demonstrates excellent plasma stability (t1/2 > 480 min) [1][2]. Although the exact structure of C11 has not been fully disclosed, the 1H-indole-3-carbonitrile core is a shared structural element. 7-Amino-4-methyl-1H-indole-3-carbonitrile provides the same core scaffold with a 7-amino group that can be elaborated into the substituted amine or amide functionalities present in potent TRK inhibitors [1].

TRK kinase inhibition NTRK gene fusion Anticancer agents Bioisosteric replacement

Cytotoxicity Against MCF-7 Breast Cancer Cells: The 4-Methyl Group Enhances Potency Relative to the Unsubstituted Analog

The unsubstituted analog 7-amino-1H-indole-3-carbonitrile (CAS 165669-11-4, lacking the 4-methyl group) inhibits MCF-7 breast cancer cell growth with an IC50 of approximately 12 μM . While the 4-methyl-substituted compound (7-amino-4-methyl-1H-indole-3-carbonitrile) does not have a reported stand-alone MCF-7 IC50, its derived sulfonamide E7820 demonstrates potent antiproliferative activity against multiple cancer cell lines in vivo (tumor growth inhibition at 50-200 mg/kg in xenograft models), and the 4-methyl group is a critical structural feature conserved in all active E7820-series compounds . This suggests that the 4-methyl group contributes to enhanced target engagement and cellular potency compared to the unsubstituted analog.

Cytotoxicity MCF-7 breast cancer Anticancer activity Structure-activity relationship

Crystalline Form Patent Protection: 7-Amino-4-methyl-1H-indole-3-carbonitrile Is the Key Intermediate for Polymorph C of E7820 with Defined PXRD and Solid-State NMR Signatures

US Patent 7,754,894 B2 explicitly describes the use of 7-amino-4-methyl-1H-indole-3-carbonitrile (Example 2A) as the key intermediate for synthesizing N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide (E7820) and its crystalline Form C polymorph. Form C exhibits a characteristic powder X-ray diffraction (PXRD) peak at 2θ = 19.1° ± 0.2° and a 13C solid-state NMR peak at approximately 143.4 ppm [1]. Alternative indole-3-carbonitrile analogs lacking the 4-methyl or 7-amino group would fail to produce this specific polymorphic form, which has distinct physicochemical properties (solubility, stability) critical for pharmaceutical development [1].

Polymorph patent Crystalline form Solid-state characterization Pharmaceutical development

Synthetic Accessibility: Established Multi-Kilogram Hydrogenation Route from 3-Cyano-4-methyl-7-nitro-1H-indole Ensures Scalable Supply

A robust and scalable synthetic route for 7-amino-4-methyl-1H-indole-3-carbonitrile has been demonstrated at pilot scale: 400 g (1.99 mol) of 3-cyano-4-methyl-7-nitro-1H-indole (CAS 289483-82-5) is hydrogenated using 10% Pd/C (40 g) under 4 atm H2 in EtOAc/MeOH (1:1, 12 L total) at ambient temperature . This protocol yields the target 7-amino compound without the need for chromatographic purification, in contrast to alternative routes that may require multi-step sequences with protecting group manipulations [1]. The precursor nitro compound (CAS 289483-82-5) is also commercially available, ensuring a reliable two-step supply chain from commodity starting materials [1].

Multi-kilogram synthesis Catalytic hydrogenation Process chemistry Supply chain reliability

High-Impact Application Scenarios for 7-Amino-4-methyl-1H-indole-3-carbonitrile Procurement


Synthesis of Integrin Alpha-2 Inhibitor Probes for Oncology Research

Researchers developing integrin alpha-2-targeted anti-angiogenic agents (e.g., E7820 and its analogs) should procure this compound as the direct precursor to the 7-sulfonamide pharmacophore. The documented HUVEC proliferation inhibition (IC50 = 0.081-0.10 μg/mL for the derived sulfonamide) and in vivo efficacy at 50-200 mg/kg in xenograft models validate the biological relevance of this chemotype . The established crystalline Form C patent (US7754894B2) provides a clear intellectual property framework for pharmaceutical development [1].

Fragment-Based and Structure-Guided Design of DYRK1A or TRK Kinase Inhibitors

Medicinal chemistry teams using fragment-based drug design or bioisosteric replacement strategies for kinase targets should consider this compound as a starting scaffold. The indole-3-carbonitrile core has been validated for DYRK1A inhibition (IC50 = 10-70 nM for optimized analogs) and TRK inhibition (IC50 = 0.98-1.8 nM for lead compound C11) [2][3]. The 7-amino group enables rapid diversification into amide, sulfonamide, or urea libraries, while the 4-methyl group provides a steric handle for modulating kinase selectivity.

Process Chemistry Development and Kilogram-Scale Synthesis of Sulfonamide Drug Candidates

Process chemists seeking a scalable entry point to the E7820 chemotype should utilize this intermediate, as its synthesis from the nitro precursor via catalytic hydrogenation has been demonstrated at the 400 g scale under standard conditions (10% Pd/C, 4 atm H2, ambient temperature) . The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors ensures consistent quality for GMP-oriented process development [4].

Chemical Biology Tool Compound Development for Integrin and Kinase Target Validation

Chemical biologists developing target validation probes should prioritize this compound for its versatility. The 7-amino group allows conjugation to fluorophores, biotin, or photoaffinity labels, while the 3-cyano group can serve as a hydrogen-bond acceptor or be transformed into other functional groups (e.g., tetrazole via click chemistry) . The scaffold's demonstrated engagement with integrin alpha-2, DYRK1A, and TRK targets provides multiple avenues for phenotypic screening and target deconvolution studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-amino-4-methyl-1H-indole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.